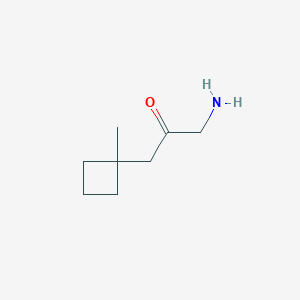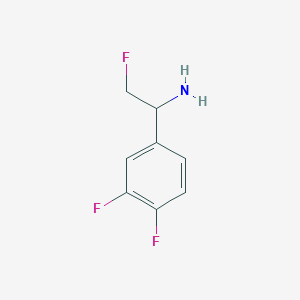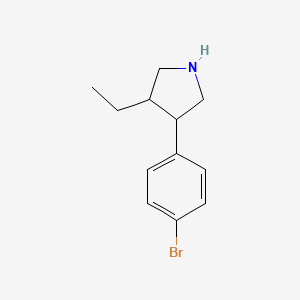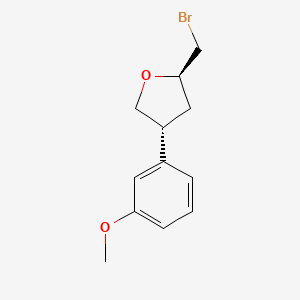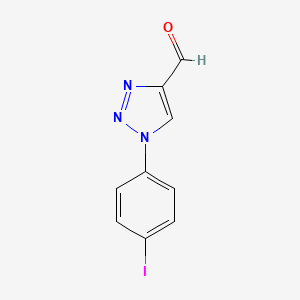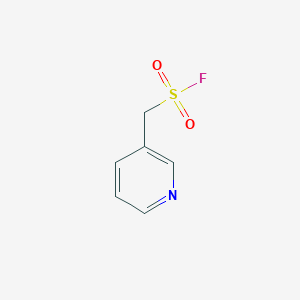
2-Bromo-6-tert-butylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-tert-butylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom, a tert-butyl group, and a carboxylic acid group attached to the pyridine ring. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid typically involves the bromination of 6-tert-butylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-tert-butylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and organolithium compounds are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of alcohols or ketones from the tert-butyl group.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-Bromo-6-tert-butylpyridine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group allow it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-tert-butylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Bromo-4-tert-butylpyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
6-tert-Butylpyridine-4-carboxylic acid:
Uniqueness
2-Bromo-6-tert-butylpyridine-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and selectivity in different contexts .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-6-tert-butylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) |
InChI Key |
WMMWFLGYXIFGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




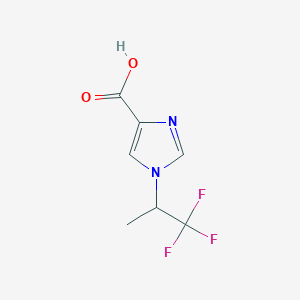
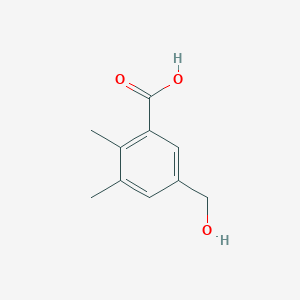
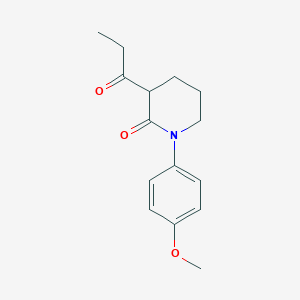
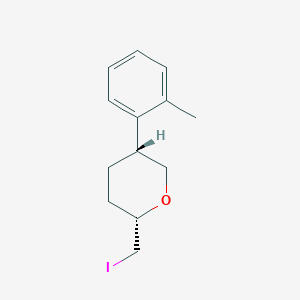
![tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B13209340.png)
![Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13209346.png)
